Cas no 724740-25-4 (N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 2-methylthiazole-substituted phenyl group. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The thiazole moiety enhances binding affinity in certain biological targets, while the cyclohexyl group contributes to lipophilicity and conformational stability. The compound’s well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. Its synthetic accessibility and modular design further support its use in drug discovery applications. Purity and consistency are critical for reliable experimental outcomes.
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide structure
724740-25-4 structure
商品名:N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
CAS番号:724740-25-4
MF:C17H20N2OS
メガワット:300.418502807617
CID:5850619
PubChem ID:852164

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide 化学的及び物理的性質

名前と識別子

    • N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
    • SR-01000297864
    • SR-01000297864-1
    • N-(3-(2-methylthiazol-4-yl)phenyl)cyclohexanecarboxamide
    • AQ-432/42868924
    • 724740-25-4
    • F1767-0155
    • HMS2770N14
    • SMR000296541
    • CHEMBL1734368
    • MLS000665291
    • VU0325993-2
    • AKOS024609381
    • インチ: 1S/C17H20N2OS/c1-12-18-16(11-21-12)14-8-5-9-15(10-14)19-17(20)13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7H2,1H3,(H,19,20)
    • InChIKey: PLRAHOJZKPFKTE-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C)SC=C1C1=CC=CC(=C1)NC(C1CCCCC1)=O

計算された属性

  • せいみつぶんしりょう: 300.12963444g/mol
  • どういたいしつりょう: 300.12963444g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 70.2Ų

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1767-0155-5mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1767-0155-15mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1767-0155-1mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1767-0155-2μmol
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1767-0155-4mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1767-0155-10mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1767-0155-3mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1767-0155-10μmol
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1767-0155-5μmol
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1767-0155-2mg
N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide
724740-25-4 90%+
2mg
$59.0 2023-05-17

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide 関連文献

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamideに関する追加情報

Introduction to N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide (CAS No. 724740-25-4)

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is a specialized organic compound characterized by its intricate molecular structure, which combines a cyclohexanecarboxamide moiety with a phenyl ring substituted at the third position by a 2-methyl-1,3-thiazole ring. This compound, identified by its Chemical Abstracts Service (CAS) number 724740-25-4, has garnered significant attention in the field of pharmaceutical chemistry due to its potential biological activities and structural features that make it a promising candidate for further research and development.

The molecular architecture of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is of particular interest because it integrates several pharmacophoric elements that are known to interact with biological targets. The presence of the thiazole ring, a heterocyclic compound with sulfur and nitrogen atoms, is a common feature in many bioactive molecules. Thiazole derivatives are widely recognized for their antimicrobial, anti-inflammatory, and antifungal properties. In this compound, the 2-methyl substitution on the thiazole ring enhances its stability and bioavailability, making it an attractive scaffold for drug design.

The phenyl ring in N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide contributes to the compound's hydrophobicity and interacts favorably with lipid bilayers in cell membranes. This interaction is crucial for the compound's ability to penetrate cellular barriers and reach its target sites. Additionally, the cyclohexanecarboxamide moiety provides a rigid structure that can stabilize the conformation of the molecule, thereby enhancing its binding affinity to biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in pain signaling, neurodegenerative diseases, and cancer pathways. The structural features of this molecule make it a versatile tool for investigating the mechanisms of these diseases and for developing novel therapeutic strategies.

In vitro studies have shown that N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide exhibits promising pharmacological properties. For instance, preliminary experiments indicate that it may possess inhibitory activity against certain enzymes implicated in inflammation and pain perception. The compound's ability to modulate these pathways could make it valuable in the development of treatments for chronic pain conditions such as osteoarthritis and rheumatoid arthritis.

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also allow for modifications to the molecular structure to optimize biological activity.

The potential applications of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide extend beyond pain management. Research is ongoing to explore its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The thiazole ring and phenyl substituents are believed to interact with specific protein targets that are dysregulated in these conditions. Further investigation into the compound's mechanism of action could lead to the discovery of new therapeutic agents that address these challenging diseases.

The safety profile of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide is another critical aspect that requires thorough evaluation. Preclinical toxicology studies are essential to assess its potential side effects and determine safe dosage ranges. These studies will provide valuable data for regulatory submissions and help ensure that any future clinical trials are conducted safely and effectively.

The integration of cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design has accelerated the discovery process for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide. HTS allows researchers to rapidly test thousands of compounds against various biological targets, while structure-based drug design leverages computational models to predict how modifications to the molecule can improve its potency and selectivity. These approaches have significantly reduced the time required to identify promising candidates for further development.

The future prospects for N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide are bright given its unique structural features and potential biological activities. As research continues to uncover new therapeutic applications, this compound could play a pivotal role in addressing unmet medical needs across multiple disease areas. Collaborative efforts between academic researchers and industry scientists will be essential in translating laboratory findings into clinical reality.

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